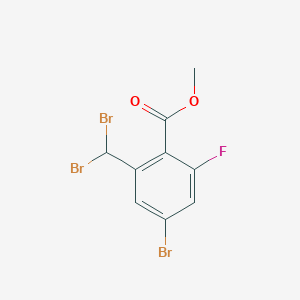

Methyl 4-bromo-2-(dibromomethyl)-6-fluorobenzoate

Description

Properties

IUPAC Name |

methyl 4-bromo-2-(dibromomethyl)-6-fluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br3FO2/c1-15-9(14)7-5(8(11)12)2-4(10)3-6(7)13/h2-3,8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTSSOOQGLUADJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1F)Br)C(Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br3FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.85 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-2-(dibromomethyl)-6-fluorobenzoate typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination of a fluorobenzoate derivative followed by the introduction of a dibromomethyl group. The reaction conditions often involve the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to control temperature and reaction time precisely. The use of catalysts and solvents that enhance the reaction efficiency and yield is also common. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromo-2-(dibromomethyl)-6-fluorobenzoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other nucleophiles in substitution reactions.

Reduction Reactions: The dibromomethyl group can be reduced to a methyl group under specific conditions.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions:

Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reducing the dibromomethyl group.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield iodinated derivatives, while reduction reactions can produce methyl-substituted benzoates.

Scientific Research Applications

Methyl 4-bromo-2-(dibromomethyl)-6-fluorobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-(dibromomethyl)-6-fluorobenzoate involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the ester group can undergo hydrolysis. These interactions can affect the compound’s reactivity and its ability to bind to specific enzymes or receptors, influencing its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Scores

The following compounds exhibit structural similarities to Methyl 4-bromo-2-(dibromomethyl)-6-fluorobenzoate, as determined by molecular similarity algorithms (e.g., Tanimoto coefficients) :

| CAS No. | Compound Name | Similarity Score | Key Structural Differences |

|---|---|---|---|

| 1427409-40-2 | Methyl 4-bromo-2-fluoro-6-methylbenzoate | 0.93 | Replaces dibromomethyl with methyl and fluorine |

| 1805501-44-3 | Methyl 5-bromo-3-fluoro-2-methylbenzoate | 0.89 | Altered bromine/fluorine positions and methyl group |

| 197516-58-8 | Methyl 2-(bromomethyl)-6-fluorobenzoate | 0.89 | Single bromomethyl group instead of dibromomethyl |

| 179232-29-2 | Methyl 4-bromo-2-fluorobenzoate | 0.86 | Lacks the dibromomethyl and 6-fluoro substituents |

Functional Group Variations and Their Impacts

Dibromomethyl vs. Single Bromomethyl Groups

- Methyl 2-(bromomethyl)-6-fluorobenzoate (CAS 197516-58-8) : The single bromomethyl group reduces steric hindrance compared to the dibromomethyl group in the target compound. This likely enhances reactivity in nucleophilic substitution reactions but decreases thermal stability due to lower halogen content .

- 4-Bromo-2-(bromomethyl)-6-methylphenyl methyl ether (CAS 954124-94-8) : The methoxy group replaces the ester, increasing lipophilicity but reducing electrophilicity at the carbonyl carbon .

Halogen Substitution Patterns

- Methyl 4-bromo-2-chloro-6-fluorobenzoate (CAS 1321613-02-8) : Chlorine at the 2-position (vs. dibromomethyl) lowers molecular weight (267.48 g/mol) and alters electronic effects, making it less reactive in radical reactions but more soluble in polar solvents .

Hydroxyl and Methyl Substituents

- Methyl 4-bromo-2-hydroxy-6-methylbenzoate (CAS 2089319-35-5) : The hydroxyl group increases hydrogen bonding capacity, improving aqueous solubility but reducing stability under acidic conditions .

Biological Activity

Methyl 4-bromo-2-(dibromomethyl)-6-fluorobenzoate is an organic compound with a complex structure that includes multiple halogen substituents. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 396.88 g/mol. The presence of multiple bromine and fluorine atoms contributes to its lipophilicity and reactivity, which are crucial for its interactions with biological targets.

The mechanisms by which this compound exerts its biological effects are primarily attributed to:

- Enzyme Inhibition : The halogen substituents can enhance binding affinity to specific enzymes, potentially leading to inhibition of metabolic pathways.

- Antimicrobial Activity : Similar compounds have demonstrated the ability to disrupt bacterial cell walls or interfere with cellular processes, leading to cell death.

- Anticancer Properties : Research indicates that halogenated compounds can induce apoptosis in cancer cells through various pathways, including cell cycle arrest.

Anticancer Activity

Research has indicated that halogenated benzoates can induce apoptosis in various cancer cell lines. For instance, studies on structurally similar compounds have reported:

- Induction of apoptosis in human lung cancer and breast cancer cells.

- Cell cycle arrest at specific phases, which can inhibit tumor growth.

Case Studies

- Antimicrobial Efficacy : A study on fluoroaryl derivatives demonstrated that compounds with similar structures had significant antimicrobial activity against S. aureus, with MIC values ranging from 16 µM to 32 µM. The structural features influencing this activity included the presence of halogens which enhance interaction with bacterial targets .

- Anticancer Studies : Another investigation into related compounds showed that they could effectively inhibit the proliferation of gastric cancer cells, demonstrating potential pathways for therapeutic development . The introduction of fluorine was noted to increase the biological activity significantly.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-bromo-2-(dibromomethyl)-6-fluorobenzoate, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step halogenation and esterification. For example, bromination of methyl 2-(chloromethyl)-6-fluorobenzoate using bromine or N-bromosuccinimide (NBS) in inert solvents (e.g., dichloromethane) at 0–5°C ensures selective substitution at the para position. Subsequent dibromination at the methyl group may require elevated temperatures (40–60°C) with radical initiators like AIBN . Optimization focuses on controlling stoichiometry, reaction time, and solvent polarity to minimize by-products.

Q. How is the purity and structural integrity of this compound validated in academic settings?

- Methodological Answer : Analytical techniques include:

- HPLC : Retention time and peak area analysis under reversed-phase conditions (e.g., C18 column, acetonitrile/water mobile phase) to assess purity (>97%) .

- NMR : H and C NMR confirm substitution patterns (e.g., aromatic proton splitting for fluorine and bromine effects) .

- X-ray Crystallography : Resolves crystal packing and bond angles, critical for verifying dibromomethyl geometry .

Advanced Research Questions

Q. How do halogen substituents (Br, F) influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluorine at C6 enhances electrophilicity at C4 (Br) and the dibromomethyl group. In Suzuki-Miyaura couplings, Pd catalysts (e.g., Pd(PPh)) activate the C4-Br bond for aryl boronic acid coupling, while the dibromomethyl group can undergo sequential Stille couplings. Computational studies (DFT) using B3LYP/6-31G* basis sets predict activation energies for competing pathways, guiding solvent selection (e.g., THF for polar intermediates) .

Q. What strategies resolve contradictions in reported biological activity data for this compound (e.g., cytotoxicity vs. enzyme inhibition)?

- Methodological Answer : Discrepancies arise from assay conditions:

- Cytotoxicity : IC values (10–30 µM in HeLa, MCF-7) depend on cell permeability, influenced by logP (3.21) and serum protein binding .

- Enzyme Inhibition : CYP1A2 inhibition assays (e.g., fluorometric Vivid® substrates) require strict control of microsomal protein concentrations and NADPH regeneration systems. Confounding factors like solvent (DMSO >1% v/v) may artifactually suppress activity .

Q. How is this compound utilized as an intermediate in drug discovery, particularly for targeting EP2/EP4 receptors?

- Methodological Answer : The dibromomethyl group serves as a handle for introducing pharmacophores via nucleophilic substitution. For example:

- EP2/EP4 Antagonists : Replacement of Br with sulfonamide or urea groups enhances receptor binding (K < 100 nM in SPR assays). Molecular docking (AutoDock Vina) identifies hydrophobic interactions with EP4’s transmembrane domain .

- SGLT2 Inhibitors : The fluorobenzoate backbone is retained in prodrug designs, with esterase-mediated hydrolysis releasing active moieties .

Q. What computational methods predict the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Hydrolysis Kinetics : DFT (M06-2X/cc-pVTZ) models ester bond cleavage at pH 7.4 (simulated physiological conditions), predicting t >24 hours. Experimental validation uses LC-MS to track degradation products .

- Thermal Stability : Differential Scanning Calorimetry (DSC) identifies decomposition onset at 180°C, aligning with MD simulations of bond dissociation energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.